![molecular formula C25H32N2O2 B4936430 3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide](/img/structure/B4936430.png)
3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide
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Overview
Description
3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide, also known as ABMP, is a synthetic compound that has gained interest in scientific research due to its potential as a therapeutic agent. ABMP belongs to the class of compounds known as piperidines, which have been shown to exhibit a wide range of biological activities. In
Mechanism of Action
The mechanism of action of 3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin. 3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response.
Biochemical and physiological effects:
3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide has also been shown to inhibit the growth of tumor cells in vitro and in vivo. In addition, 3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide in lab experiments is its high potency and specificity. 3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide has been shown to have a strong effect on its target molecules with minimal off-target effects. However, one limitation of using 3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide is its relatively high cost compared to other compounds.
Future Directions
There are several future directions for the study of 3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide. One area of interest is its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as an anti-tumor agent. Further studies are needed to fully understand the mechanism of action of 3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide and its potential therapeutic applications.
Synthesis Methods
The synthesis of 3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide involves the reaction of 3-acetylbenzaldehyde and N-benzyl-N-methylpropanamide with piperidine in the presence of a catalyst. The resulting product is then purified using column chromatography. This method has been successfully used to produce 3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide in high yields and purity.
Scientific Research Applications
3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide has been studied for its potential as a therapeutic agent in various scientific research areas. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. 3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide has also been studied for its potential as a treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, 3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide has been shown to have antimicrobial activity against various bacterial strains.
properties
IUPAC Name |
3-[1-[(3-acetylphenyl)methyl]piperidin-4-yl]-N-benzyl-N-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O2/c1-20(28)24-10-6-9-23(17-24)19-27-15-13-21(14-16-27)11-12-25(29)26(2)18-22-7-4-3-5-8-22/h3-10,17,21H,11-16,18-19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGQGXQMDSUABH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)CN2CCC(CC2)CCC(=O)N(C)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide |
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